Erythromycin A dihydrate
Description
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGQNYZQLVGGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Erythromycin A Dihydrate on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of bacterial infections. Its therapeutic efficacy is primarily attributed to its specific interaction with the 50S ribosomal subunit, leading to the inhibition of protein synthesis. This technical guide provides a comprehensive analysis of the molecular mechanisms governing the action of erythromycin A dihydrate on the bacterial ribosome. It delves into the precise binding site within the nascent polypeptide exit tunnel (NPET), the intricate interactions with 23S ribosomal RNA (rRNA) and associated ribosomal proteins, and the consequential effects on translational elongation. This document synthesizes key quantitative data, presents detailed experimental protocols for investigating these interactions, and includes visual representations of the underlying molecular pathways and experimental workflows to support advanced research and drug development endeavors.
Core Mechanism of Action: Inhibition of Protein Synthesis
Erythromycin A exerts its bacteriostatic effect by arresting bacterial protein synthesis. This is achieved through its high-affinity binding to the 50S ribosomal subunit, a critical component of the bacterial translation machinery. The binding of erythromycin does not directly inhibit the peptidyl transferase center (PTC) or the formation of the first peptide bond. Instead, it obstructs the elongation of the nascent polypeptide chain.
The antibiotic positions itself within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins transit from the PTC out of the ribosome. By physically occupying this tunnel, erythromycin creates a steric hindrance that blocks the progression of the growing polypeptide chain, typically after the synthesis of a short peptide of six to eight amino acids. This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.
Recent studies have also revealed a dual mechanism of action for erythromycin, where it not only inhibits translation but also interferes with the assembly of the 50S ribosomal subunit itself. This dual inhibition contributes to its overall antibacterial efficacy.
The Erythromycin Binding Site: A Precise Molecular Pocket
Erythromycin binds to a single high-affinity site on the 50S ribosomal subunit. This binding pocket is located at the entrance of the NPET and is primarily composed of nucleotides from domain V of the 23S rRNA, with contributions from ribosomal proteins L4 and L22.
High-resolution crystallographic and cryo-electron microscopy (cryo-EM) studies have provided detailed insights into these interactions. Key interactions include:
-
23S rRNA: The desosamine sugar of erythromycin forms crucial hydrogen bonds with specific nucleotides of the 23S rRNA, most notably with adenine 2058 (A2058) and A2059 (E. coli numbering). The 2'-hydroxyl group of the desosamine sugar is a key participant in these interactions.
-
Ribosomal Proteins L4 and L22: These proteins are situated near the erythromycin binding site and contribute to the overall architecture of the NPET. While direct binding interactions may be limited, mutations in these proteins can confer resistance to erythromycin, highlighting their importance in the drug's mechanism of action.
The following diagram illustrates the binding of Erythromycin A within the 50S ribosomal subunit's nascent polypeptide exit tunnel.
Caption: Binding of Erythromycin A within the 50S ribosomal subunit.
Quantitative Data on Erythromycin-Ribosome Interaction
The affinity of erythromycin for the bacterial ribosome has been quantified through various experimental techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of this interaction.
| Parameter | Organism | Method | Value | Reference |
| Dissociation Constant (Kd) | Escherichia coli | Radiolabeled Erythromycin Binding Assay | 1.0 x 10⁻⁸ M (at 24°C) | |
| Dissociation Constant (Kd) | Escherichia coli | Radiolabeled Erythromycin Binding Assay | 1.4 x 10⁻⁸ M (at 5°C) | |
| Dissociation Constant (Kd) | Staphylococcus aureus | Not Specified | Not Specified | |
| 50% Inhibitory Dose (ID50) for Translation | Staphylococcus aureus | [³H]leucine incorporation | 0.38 µg/mL | |
| 50% Inhibitory Dose (ID50) for 50S Subunit Assembly | Staphylococcus aureus | Sucrose Gradient Analysis | ~0.4 µg/mL |
Experimental Protocols
Ribosome Binding Assay using Radiolabeled Erythromycin
This protocol is a standard method to determine the binding affinity of erythromycin to ribosomes.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits from a sensitive bacterial strain (e.g., E. coli MRE600).
-
[¹⁴C]-Erythromycin.
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl, DTT).
-
Nitrocellulose filters (0.45 µm pore size).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of [¹⁴C]-erythromycin in the binding buffer.
-
Incubate the mixtures at the desired temperature (e.g., 24°C or 37°C) to allow binding to reach equilibrium.
-
Filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound erythromycin will be retained on the filter, while unbound erythromycin will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [¹⁴C]-erythromycin using a scintillation counter.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites.
The following diagram outlines the workflow for a radiolabeled erythromycin binding assay.
Spectroscopic Characterization of Erythromycin A Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for Erythromycin A dihydrate, a widely used macrolide antibiotic. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is critical for the identification, characterization, and quality control of this compound in research and pharmaceutical development.
Spectroscopic Data
The spectroscopic data presented below has been compiled from various analytical studies. While solution-state NMR data for Erythromycin A is readily available and provides a close approximation, it is important to note that minor shifts can be expected for the solid dihydrate form due to differences in the chemical environment and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Erythromycin A. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, which are crucial for confirming the molecular structure.
Table 1: ¹H NMR Chemical Shifts for Erythromycin A
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1' | 4.39 | d |
| H-1'' | 4.84 | d |
| N(CH₃)₂ | 2.38 | s |
| OCH₃ | 3.26 | s |
| Methyls (various) | 0.84 - 1.43 | m |
| Oxymethine Protons (various) | 2.95 - 5.05 | m |
| Methylene Protons (various) | 1.41 - 1.88 | m |
Note: Data is a compilation from solution-state NMR in CDCl₃. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.[1][2]
Table 2: ¹³C NMR Chemical Shifts for Erythromycin A
| Carbon | Chemical Shift (ppm) |
| C=O (Lactone) | ~175 |
| Anomeric Carbons (C-1', C-1'') | ~100 |
| OCH₃ | 49.4 |
| N(CH₃)₂ | ~40 |
| Other Aglycone Carbons | 10 - 85 |
| Sugar Carbons | 60 - 80 |
Note: Data is a compilation from solution-state NMR in CDCl₃.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound. The presence of water molecules in the dihydrate form can influence the O-H and other stretching frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 (broad) | O-H stretching (alcohols, water of hydration) |
| ~3475 | O-H stretching |
| ~2944 | C-H stretching (alkanes) |
| ~1729 | C=O stretching (lactone) |
| ~1369 | CH₂, CH₃ bending |
| ~1167, ~1040 | C-O-C stretching (ether) |
Note: These are characteristic absorption bands. The broadness of the O-H stretching band is indicative of hydrogen bonding.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Erythromycin A, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for Erythromycin A
| m/z | Assignment |
| 734.3 | [M+H]⁺ (Protonated molecule) |
| 716.0 | [M+H - H₂O]⁺ |
| 576.0 | [M+H - Cladinose]⁺ |
| 158.2 | [Desosamine]⁺ |
Note: Data obtained via Electrospray Ionization (ESI-MS).[5]
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data presented above.
Sample Preparation
For analysis, this compound is typically used as received from commercial suppliers. For solution-state NMR, the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[2] For solid-state analysis like IR, the sample can be prepared as a potassium bromide (KBr) pellet or as a mull.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent : For solution-state NMR, Erythromycin A is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquisition : Standard one-dimensional (1D) ¹H and ¹³C NMR spectra are acquired. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be employed for unambiguous signal assignments.[2][6]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : The solid this compound sample is typically prepared as a KBr pellet. This involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Acquisition : The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS), is used.
-
Sample Preparation : The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and introduced into the mass spectrometer.
-
Acquisition : The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and its characteristic fragment ions. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways.[7]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. [IR spectral research on erythromycin mono- and dihydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Simple confirmatory method for the determination of erythromycin residues in trout: a fast liquid-liquid extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythromycin A: A Comprehensive Technical Guide on its Pharmacokinetics and Metabolism
Erythromycin A is a macrolide antibiotic, first discovered in 1952, that is widely utilized for treating a variety of bacterial infections. It is also recognized for its prokinetic properties in managing gastroparesis. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile—governing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is critical for researchers, scientists, and drug development professionals to optimize its therapeutic use and mitigate potential adverse effects. This guide provides an in-depth examination of the pharmacokinetics and metabolism of Erythromycin A, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Pharmacokinetics: The Journey of Erythromycin A in the Body
The pharmacokinetic properties of Erythromycin A are characterized by variable absorption, extensive distribution, significant hepatic metabolism, and primary excretion in the bile.
Absorption
Orally administered Erythromycin A is readily absorbed from the gastrointestinal system. However, its bioavailability is notably variable, ranging from 18% to 45%. A key factor influencing this variability is the deactivation of erythromycin by gastric acid. To counteract this, oral formulations are often enteric-coated or prepared as more stable salts or esters.
Food intake can affect the absorption rate; peak plasma concentration (Cmax) is typically achieved in about four hours when the drug is administered with food. Optimal blood levels are generally reached when taken in a fasting state.
| Parameter | Value | Notes | Source |
| Oral Bioavailability | 18% - 45% | Highly variable due to gastric acid degradation. | |
| Time to Peak (Tmax) | ~1.2 - 4 hours | Tmax is around 4 hours when taken with food. | |
| Peak Concentration (Cmax) | ~1.8 mcg/L | Following a 500mg oral dose. | |
| Area Under the Curve (AUC) | 7.3 ± 3.9 mg·h/L | Following a 500mg oral dose. |
Distribution
Once absorbed, erythromycin distributes widely throughout the body and into most bodily fluids. It exhibits significant binding to plasma proteins, primarily alpha-1-acid glycoprotein, with protein binding reported to be between 70% and 90%. The drug concentrates effectively in the liver, which is also its primary site of metabolism.
Erythromycin readily diffuses into various tissues and phagocytes. This intracellular accumulation in phagocytes is a notable characteristic, as these cells can transport the drug to sites of infection. While it penetrates most tissues well, its concentration in spinal fluid is generally low, though this can increase during meningitis due to inflammation of the blood-brain barrier.
| Parameter | Value | Notes | Source |
| Volume of Distribution (Vd) | 0.9 - 1.5 L/kg | Indicates wide distribution in the body. | |
| Protein Binding | 70% - 90% | Primarily binds to alpha-1-acid glycoprotein. |
Metabolism
The liver is the principal site for the metabolism of Erythromycin A. The process is extensive and mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. The primary metabolic transformation is N-demethylation, which results in the formation of the major metabolite, N-desmethylerythromycin.
In acidic environments like the stomach, erythromycin can be hydrolyzed into inactive anhydro forms. These metabolites, while lacking antimicrobial activity, are significant because they can inhibit hepatic drug oxidation, contributing to erythromycin's notable drug-drug interactions.
Crucially, Erythromycin A and its metabolites are potent inhibitors of the CYP3A4 enzyme. This inhibition is a primary mechanism for numerous clinically significant drug interactions, as it can slow the metabolism of other co-administered drugs that are also substrates for CYP3A4, leading to their increased plasma concentrations and potential toxicity. Studies have shown that a 4-day course of erythromycin treatment can produce 90% or more of the maximal inhibition of CYP3A4.
Excretion
Erythromycin is predominantly eliminated from the body via biliary excretion. After being metabolized in the liver, it is concentrated in the bile and subsequently excreted into the gastrointestinal tract. Renal excretion plays a minor role, with less than 5% of an orally administered dose being excreted in the urine.
| Parameter | Value | Notes | Source |
| Elimination Half-life (t½) | 1.5 - 2.0 hours | Can increase with repetitive dosing (e.g., up to 2.6 hours on day 3). | |
| Clearance | ~0.53 L/h/kg | After a 125mg intravenous dose in healthy subjects. | |
| Primary Route of Elimination | Biliary Excretion | The vast majority of the drug is excreted in the bile. |
Metabolic Pathways and Interaction Mechanisms
The metabolism of Erythromycin A and its subsequent interaction with other drugs are primarily centered around the CYP3A4 enzyme.
Caption: Metabolic Pathway of Erythromycin A.
The inhibition of CYP3A4 by erythromycin is a critical mechanism underlying its drug-drug interactions.
Methodological & Application
Protocol for preparing Erythromycin A dihydrate stock solution for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Erythromycin A dihydrate stock solutions in cell culture experiments. Erythromycin, a macrolide antibiotic, is primarily known for its bacteriostatic activity. However, it also possesses anti-inflammatory and immunomodulatory properties, making it a valuable tool for a wide range of research applications beyond antimicrobial studies.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₇NO₁₃·2H₂O | |
| Molecular Weight | 769.96 g/mol | |
| Appearance | White or slightly yellow crystalline powder | |
| Solubility in Ethanol | 50 mg/mL | |
| Solubility in Water | ~2 mg/mL | |
| Storage of Powder | Room temperature, protected from light | |
| Storage of Stock Solution | -20°C for long-term; 2-8°C for short-term |
Experimental Protocols
Protocol for Preparing a 10 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in ethanol, suitable for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous/Absolute Ethanol (≥99.5%), sterile
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, PVDF or PTFE membrane)
-
Sterile cryovials for storage
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of sterile anhydrous ethanol.
-
Mixing: Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless to very slightly yellow.
-
Sterilization: To ensure sterility for cell culture use, filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile conical tube. This method is preferable to autoclaving, which can degrade the compound.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles and light exposure.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (ethanol), and preparation date.
-
Storage: Store the aliquots at -20°C for long-term stability.
General Protocol for Application in Cell Culture
This protocol provides a general guideline for using the this compound stock solution in cell culture experiments.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Dilution: Based on the desired final working concentration, dilute the stock solution in a complete cell culture medium. For example, to achieve a final concentration of 10 µg/mL in 10 mL of medium, add 10 µL of the 10 mg/mL stock solution. It is recommended to perform serial dilutions for lower working concentrations to ensure accuracy.
-
Treatment: Add the Erythromycin-containing medium to your cell cultures. Ensure proper mixing.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Solvent Control: It is crucial to include a vehicle control in your experiments by treating a parallel set of cells with the same concentration of ethanol used to deliver the Erythromycin.
Quantitative Data for Cell Culture Applications
The following table summarizes typical working concentrations and cytotoxic effects of Erythromycin in various cell lines.
| Application | Cell Line | Concentration/IC₅₀ | Notes | Reference |
| Antibacterial | General Cell Culture | 50 - 200 mg/L | To control bacterial contamination. | |
| Anti-inflammatory | Human Bronchial Epithelial Cells | 1 µM | Inhibition of NF-κB activation. | |
| Anti-inflammatory | T-cells | 10⁻⁷ to 10⁻⁵ M | Inhibition of NF-κB DNA-binding activity. | |
| Cytotoxicity | AML12 (mouse liver) | CC₅₀ > 100 µM | Cell viability assessed after 48 hours. | |
| Cytotoxicity | HFF (human foreskin fibroblast) | CC₅₀ = 475 µM | Cytotoxicity assessed after 48 hours. | |
| Cytotoxicity | HeLa (human cervical cancer) | IC₅₀ = 170 µg/mL | Inhibition of metabolic activity after 48 hours. | |
| Antiproliferative | HeLa (human cervical cancer) | IC₅₀ > 400 µg/mL | Antiproliferative effect after 48 hours. | |
| Antiproliferative | HT-29 (human colon carcinoma) | Dose-dependent | Suppressed proliferation. | |
| Antiproliferative | C26 (murine colon carcinoma) | Dose-dependent | Suppressed proliferation. |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing and applying the this compound stock solution in cell culture.
Caption: Workflow for this compound stock solution preparation and use.
Signaling Pathway
Erythromycin's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway.
Application Note: Erythromycin A Dihydrate In Vitro Protein Synthesis Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is a well-established inhibitor of bacterial protein synthesis. Its mechanism of action involves binding to the 50S ribosomal subunit, thereby obstructing the nascent peptide exit tunnel and halting protein elongation. This application note provides a detailed protocol for determining the in vitro protein synthesis inhibitory activity of Erythromycin A dihydrate using a luciferase-based assay with an E. coli S30 cell-free extract system. This method offers a rapid and quantitative assessment of the antibiotic's potency, making it a valuable tool for drug discovery and antimicrobial resistance studies.
This compound is a hydrated form of Erythromycin A. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 59319-72-1 |
| Molecular Formula | C37H67NO13•2H2O |
| Molecular Weight | 769.96 g/mol |
Mechanism of Action Signaling Pathway
Erythromycin A inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This binding occurs within the polypeptide exit tunnel, physically blocking the progression of the nascent polypeptide chain. The result is the premature termination of translation.
Application of Erythromycin A Dihydrate in Microbial Fermentation Studies
Introduction
Erythromycin A is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea. Its dihydrate form is commonly used in research and industrial settings. The primary mechanism of action of erythromycin is the inhibition of protein synthesis in susceptible bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, which hinders the translocation step of protein synthesis. This bacteriostatic action makes Erythromycin A dihydrate a valuable tool in various microbial fermentation studies, including its use as a selective agent, for studying antibiotic resistance, and in optimizing its own production. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Protein Synthesis
This compound acts as a bacteriostatic agent by targeting the bacterial ribosome. Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit. This binding event physically obstructs the nascent peptide exit tunnel, thereby inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. This blockage effectively halts protein elongation and, consequently, bacterial growth.
Caption: Mechanism of action of this compound.
Applications in Microbial Fermentation
This compound has several key applications in microbial fermentation studies:
-
Selective Agent: It is widely used in biotechnology and microbiological research as a selective agent in cell culture and recombinant DNA experiments. It is incorporated into growth media to inhibit the growth of contaminating bacteria, allowing for the cultivation of genetically engineered strains that carry erythromycin-resistance markers.
-
Antibiotic Production Studies: The fermentation of Saccharopolyspora erythraea is extensively studied to optimize the production of erythromycin. Research focuses on media composition, fermentation parameters (e.g., pH, temperature, aeration), and strain improvement.
-
Environmental and Digestion Studies: The impact of erythromycin on microbial communities is a significant area of research, particularly in the context of anaerobic digestion and wastewater treatment. Studies have shown that erythromycin can inhibit biogas production.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound in various fermentation studies.
Table 1: Erythromycin A Production by Saccharopolyspora erythraea
| Fermentation Type | Key Parameters | Erythromycin Yield | Reference |
| Submerged Fermentation | Optimized medium with beet molasses and corn steep liquor, 600 rpm stirring speed | 231.3 mg/L | |
| Submerged Fermentation | Fed-batch with 0.2% isopropanol, 4% beet molasses, and 2% corn steep liquor | 25% increase compared to batch | |
| Solid-State Fermentation | Sugarcane bagasse substrate, 85% moisture, 4 ml inoculum | 308 µg/g solid | |
| Solid-State Fermentation | Optimized medium on sugarcane bagasse | 600.65 µg/g solid | |
| Submerged Fermentation | Industrial strain with ammonium sulfate supplementation | 1125.66 mg/L | |
| Submerged Fermentation | High-yield strain in optimized medium | up to 11200 µg/mL |
Table 2: Effect of Erythromycin on Anaerobic Digestion
| Erythromycin Concentration | Effect on Biogas Production | Methane (CH4) Content | Reference |
| 1 mg/L | 10.31% reduction in cumulative biogas yield | 63.0% | |
| 20 mg/L | 33.65% reduction in cumulative biogas yield | 49.6% | |
| 40 mg/L | 34.87% reduction in cumulative biogas yield | 50.0% | |
| 1 mg/L (low level) | 5% reduction in biogas production | Not specified | |
| 200 mg/L (high level) | No further impact on biogas production beyond the initial reduction | Not specified |
Table 3: Minimum Inhibitory Concentration (MIC) of Erythromycin against Quality Control Strains
| Quality Control Strain | MIC Range (µg/mL) - CLSI | MIC Range (µg/mL) - EUCAST | Reference |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 | 0.25 - 1 | |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 | 1 - 4 | |
| Streptococcus pneumoniae ATCC® 49619™ | 0.03 - 0.12 | Not specified |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in microbial fermentation studies.
Materials:
-
This compound powder
-
Ethanol (100%) or Methanol
-
Sterile 0.1 M phosphate buffer (pH 8.0) (optional, for dilution)
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots
-
Syringe and 0.22 µm filter (if filter sterilization is required, though not recommended for ethanol/methanol stocks)
Procedure:
-
In a fume hood, weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 200 mg of erythromycin.
-
Transfer the powder to a 50 mL conical tube.
-
Add the appropriate solvent. For a 10 mg/mL stock, add 20 mL of 100% ethanol. Erythromycin is more soluble in organic solvents than in water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Note on Sterilization: Stock solutions prepared in 100% ethanol or methanol do not typically require filter sterilization as the solvent is sterilizing. Filtering may dissolve the filter membrane. If dilution in an aqueous buffer is performed, the final solution should be filter-sterilized.
Application Notes and Protocols: Erythromycin A Dihydrate for Studying Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis. This bacteriostatic action makes it effective against a broad spectrum of bacteria, particularly Gram-positive species like Streptococcus and Staphylococcus. However, the emergence of bacterial resistance poses a significant challenge to its clinical efficacy. Erythromycin A dihydrate is a stable form of erythromycin frequently used in research to study these resistance mechanisms, aiding in the development of new antimicrobial strategies. This document provides detailed protocols and application notes for utilizing this compound in the study of key bacterial resistance mechanisms.
Core Mechanisms of Bacterial Resistance to Erythromycin
Bacteria have evolved two primary mechanisms to counteract the effects of erythromycin: target site modification and active drug efflux.
-
Target Site Modification: This is a common resistance strategy mediated by erm (erythromycin resistance methylase) genes. These genes encode for methylase enzymes that modify the 23S rRNA component of the 50S ribosomal subunit, the binding site of erythromycin. This modification, typically through methylation, reduces the binding affinity of macrolides, lincosamides, and streptogramin B (MLSB) antibiotics to the ribosome, rendering them ineffective. The expression of erm genes can be either constitutive (continuous production of the methylase) or inducible (production is triggered by the presence of an inducing agent, such as a subinhibitory concentration of erythromycin).
-
Active Drug Efflux: This mechanism involves the active removal of the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target. This process is carried out by efflux pumps, which are membrane proteins that recognize and expel a wide range of compounds. In the context of erythromycin resistance, the M phenotype is conferred by genes such as mef (macrolide efflux), which encode for these pumps. This mechanism typically results in low-level resistance to erythromycin but not to clindamycin or streptogramins.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Resistance Mechanism | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Susceptible (Quality Control) | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Susceptible (Quality Control) | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | Susceptible (Quality Control) | 0.03 - 0.12 |
| Clinical Isolate with ermB | Target Site Modification (Constitutive) | ≥8 |
| Clinical Isolate with mefA | Active Efflux (M phenotype) | 1 - 4 |
| Clinical Isolate (Susceptible) | None | ≤0.25 |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Erythromycin MIC
| Bacterial Strain | Erythromycin MIC (µg/mL) | Erythromycin MIC + EPI (e.g., PAβN) (µg/mL) | Fold Reduction in MIC |
| E. coli expressing AcrB | 128 | 16 | 8 |
| Clinical Isolate with mefA | 4 | 0.5 | 8 |
| Susceptible Strain | 0.25 | 0.25 | 1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of erythromycin.
-
This compound
-
Methanol and 0.1 M phosphate buffer (pH 8.0) for stock solution preparation
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1280 µg/mL). Dissolve the required amount of erythromycin powder in a minimal volume of methanol, then add sterile 0.1 M phosphate buffer (pH 8.0) to reach the final volume.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the erythromycin stock solution using CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted erythromycin.
-
Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.
Application Notes and Protocols for Formulating Erythromycin A Dihydrate in Topical Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing topical delivery systems for Erythromycin A dihydrate, a macrolide antibiotic widely used in dermatology for its antibacterial and anti-inflammatory properties. This document outlines the physicochemical properties of the active pharmaceutical ingredient (API), formulation strategies, and detailed protocols for key analytical and performance-testing methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable, effective, and aesthetically pleasing topical formulations. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | References |
| Molecular Formula | C₃₇H₆₇NO₁₃ · 2H₂O | |
| Molecular Weight | 769.9 g/mol | |
| Appearance | White or slightly yellow crystalline powder. | |
| Water Solubility | Poorly soluble in water (approx. 2 mg/mL). Classified as a BCS Class II drug. | |
| Solubility in Organic Solvents | Soluble in alcohol, acetone, chloroform, and ether. Freely soluble in polyethylene glycol. | |
| pKa | 8.8 | |
| Log P | 2.6 - 3.06 | |
| Stability | Unstable in acidic conditions. The pH of the formulation is a critical factor for stability. Optimal stability in topical preparations is often achieved at a slightly alkaline pH, around 8.6. |
Formulation Strategies for Topical Delivery
The poor water solubility of this compound presents a significant challenge in formulating aqueous-based topical systems. Various strategies can be employed to enhance its solubility, stability, and skin penetration.
Conventional Formulations
-
Solutions: Often formulated with a high percentage of alcohol (e.g., 66-71.5%) and co-solvents like propylene glycol to solubilize the erythromycin.
-
Gels: Hydroalcoholic gels or gels based on polymers like Carbopol or hydroxyethylcellulose can be used. The choice of gelling agent can impact drug stability and release.
-
Creams and Ointments: These lipid-based formulations can accommodate lipophilic drugs like erythromycin. Hydrophilic cream bases have been shown to be a viable option, with good stability observed at a pH of 8.6. Ophthalmic ointments have also demonstrated good stability.
Advanced Drug Delivery Systems
Novel drug delivery systems can improve the therapeutic efficacy of erythromycin by enhancing its solubility, stability, and targeted delivery to the skin strata.
-
Niosomes: Vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. Niosomal formulations of erythromycin have been shown to prolong drug release and enhance skin retention.
-
Liposomes: Phospholipid-based vesicles that can improve the skin deposition of erythromycin.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can provide controlled release and improve the stability of encapsulated drugs. Erythromycin-loaded SLNs have shown prolonged release profiles.
-
Microemulsions and Nanoemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactant that can enhance the solubility and permeation of poorly soluble drugs.
Troubleshooting & Optimization
pH-dependent degradation and stability of Erythromycin A dihydrate in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent degradation and stability of Erythromycin A dihydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of Erythromycin A in an aqueous solution?
A1: Erythromycin A is most stable in aqueous solutions at a neutral to slightly alkaline pH, typically around pH 7.0 to 8.5. Significant degradation occurs in both acidic and strongly alkaline conditions.
Q2: What are the primary degradation pathways of Erythromycin A in acidic and alkaline solutions?
A2: The degradation of Erythromycin A is highly dependent on pH:
-
In acidic conditions (pH < 6.5) , Erythromycin A undergoes intramolecular dehydration to form the inactive degradation products anhydroerythromycin A and erythromycin A enol ether. This process can be quite rapid, especially at very low pH.
-
In weakly alkaline conditions (pH > 8.0) , the primary degradation pathway involves the hydrolysis of the lactone ring, which can be followed by further rearrangements to form pseudoerythromycin A enol ether.
Q3: How does temperature affect the degradation rate of Erythromycin A?
A3: As with most chemical reactions, the degradation of Erythromycin A is accelerated at higher temperatures. The activation energy for the internal dehydration reaction in acidic solution has been reported to be 15.6 kcal/mol. For optimal stability, it is recommended to store Erythromycin A solutions at refrigerated temperatures (2-8°C) and protected from light.
Q4: What are the common analytical techniques used to monitor the stability of Erythromycin A and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and reliable method for monitoring the stability of Erythromycin A. A stability-indicating HPLC method should be able to separate the intact Erythromycin A from its various degradation products and any other impurities.
Q5: Are the degradation products of Erythromycin A microbiologically active?
A5: The primary degradation products, such as anhydroerythromycin A, are considered microbiologically inactive and can be associated with gastrointestinal side effects. Therefore, preventing degradation is crucial for maintaining the therapeutic efficacy of erythromycin formulations.
Quantitative Data on Erythromycin A Degradation
The rate of Erythromycin A degradation is highly pH-dependent. The degradation often follows pseudo-first-order kinetics.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference/Notes |
| 2.0 | 37 | Not specified | ~5.3 seconds | Calculated from T1/10 of 3.7 seconds. Degradation is extremely rapid. |
| 3.0 | Not specified | Not specified | 0.11 hours | Reported as the fastest hydrolysis rate. |
| 4.5 | Not specified | Not |
Technical Support Center: Optimizing Erythromycin A Dihydrate for Bacterial Selection
Welcome to the technical support center for the effective use of Erythromycin A dihydrate in bacterial selection experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of erythromycin?
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain. This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations.
Q2: How do bacteria develop resistance to erythromycin?
Bacteria primarily develop resistance to erythromycin through two main mechanisms:
-
Target-site modification: This is often mediated by the erm genes, which encode for enzymes that methylate the ribosomal RNA at the erythromycin binding site. This modification reduces the drug's affinity for the ribosome.
-
Active drug efflux: This mechanism involves membrane proteins, often encoded by mef genes, that actively pump erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.
Q3: How should I prepare and store my erythromycin stock solution?
This compound is sparingly soluble in water but soluble in ethanol and DMSO.
-
For an ethanol-based stock solution (e.g., 10 mg/mL):
-
Dissolve 200 mg of this compound in 20 mL of 100% ethanol.
-
It is not recommended to filter sterilize ethanol-based solutions as the ethanol may dissolve the filter.
-
-
Storage: Stock solutions can be stored at -20°C for up to one year. Some sources suggest storing stock solutions at -20°C for up to 2 months. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What is the recommended working concentration of erythromycin for bacterial selection?
The optimal working concentration of erythromycin is highly dependent on the bacterial species, strain, and the specific plasmid conferring resistance. A general starting range is 0.1-5 µg/mL. For E. coli, a working concentration of 50 µg/mL has been reported. It is crucial to determine the minimum inhibitory concentration (MIC) for your specific bacterial strain to establish the optimal selection concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No bacterial growth after transformation and selection. | Erythromycin concentration is too high. | Determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain to find the optimal selection concentration. Start with a lower concentration (e.g., 1 µg/mL) and titrate up. |
| Inefficient transformation. | Verify your transformation protocol and the competency of your bacterial cells. Include a positive control with a known resistant plasmid. | |
| Erythromycin has degraded. | Prepare a fresh stock solution of erythromycin. Ensure proper storage of the stock solution at -20°C in aliquots. | |
| Growth of satellite colonies or non-transformed bacteria. | Erythromycin concentration is too low. | Increase the concentration of erythromycin in your selection plates. Confirm the MIC of your untransformed host strain. |
| Erythromycin has degraded on the plates. | Use freshly prepared plates. Erythromycin is unstable at acidic pH. Ensure the pH of your medium is neutral or slightly alkaline (optimal pH is around 8.5). | |
| Long incubation period. | Reduce the incubation time. Satellite colonies can appear when the antibiotic around the primary colonies is degraded. | |
| Inconsistent selection results between experiments. | Variability in media preparation. | Ensure consistent pH and composition of your culture medium. The antibacterial activity of erythromycin is enhanced in alkaline conditions. |
| Inaccurate dilution of erythromycin stock. | Calibrate your pipettes and ensure accurate dilution of the stock solution for each experiment. | |
| Contamination of the bacterial culture. | Use aseptic techniques to prevent contamination. Streak for single colonies to ensure a pure culture. |
Data Presentation
Table 1: Recommended Starting Concentrations for Erythromycin Selection
| Organism | Working Concentration (µg/mL) | Reference |
| General Bacteria | 0.1 - 5 | |
| Escherichia coli | 50 | |
| Cell Culture Applications | 50 - 200 |
Table 2: Quality Control Ranges for Erythromycin MIC Testing (CLSI Guidelines)
| Quality Control Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.03 - 0.12 |
| Data sourced from CLSI M100 documents. |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution (10 mg/mL in Ethanol)
Materials:
-
This compound powder
-
100% Ethanol
-
Sterile conical tube
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Aseptically weigh 200 mg of this compound powder and transfer it to a sterile 50 mL conical tube.
-
Add 20 mL of 100% ethanol to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Label all tubes with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Sterile 96-well microtiter plate
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium
-
Erythromycin stock solution
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the erythromycin stock solution (at a concentration twice the highest desired final concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Prepare Inoculum:
-
Dilute the overnight bacterial culture in sterile broth to a concentration of approximately 1 x 10^6 CFU/mL. The final concentration in the wells should be 5 x 10^5 CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the erythromycin dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific bacteria (e.g., 37°C) for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for determining the optimal erythromycin concentration.
Troubleshooting inconsistent results in Erythromycin A dihydrate bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin A dihydrate bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental principle of the Erythromycin microbiological bioassay?
The microbiological assay for Erythromycin is a potency assay that measures its biological activity. The principle is based on comparing the inhibition of growth of a susceptible microorganism by a known concentration of a standard Erythromycin preparation with the inhibition produced by the test sample. The most common method is the agar diffusion or cylinder-plate assay. In this method, the antibiotic diffuses from a source (e.g., a stainless steel cylinder) into an agar medium inoculated with a susceptible microorganism. This diffusion creates a circular "zone of inhibition" where bacterial growth is prevented. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.
Q2: Which microorganisms are recommended for Erythromycin bioassays?
Several microorganisms are susceptible to Erythromycin and are recommended by various pharmacopoeias. The choice of organism can influence the assay's sensitivity and specificity. Commonly used test organisms include:
-
Micrococcus luteus (e.g., ATCC 9341)
-
Bacillus subtilis (e.g., NCTC 8241)
-
Bacillus pumilus (e.g., MTCC-1607)
-
Staphylococcus aureus (e.g., ATCC 6538)
-
Staphylococcus epidermidis
Q3: My zones of inhibition are inconsistent or vary significantly between plates. What are the potential causes?
Inconsistent zone diameters are a common issue and can stem from several factors. Careful control of experimental variables is critical for reproducibility.
| Potential Cause | Recommended Solution |
| Inoculum Concentration | An inoculum that is too heavy will result in smaller, less defined zones, while an inoculum that is too light can lead to overly large zones. Standardize the inoculum turbidity using a McFarland standard (typically 0.5) or a spectrophotometer to ensure a consistent cell density in each assay. |
| Agar Depth | Variations in the agar depth across or between plates will affect the diffusion of the antibiotic. A thicker agar layer can lead to smaller zones, while a thinner layer can result in larger zones. Pour a consistent and accurate volume of agar into each petri dish to ensure a uniform depth (typically 4mm). |
| Incubation Conditions | Fluctuations in incubation temperature can alter the bacterial growth rate and the rate of antibiotic diffusion. Ensure the incubator maintains a uniform and stable temperature. Avoid stacking plates too high, as this can lead to uneven temperature distribution. |
| Standard/Sample Application | Inconsistent volumes applied to the cylinders or wells will lead to variability. Use calibrated pipettes to dispense precise and consistent volumes. Ensure cylinders are placed equidistantly on the agar surface. |
| Plate Surface Moisture | Excess moisture on the agar surface can cause the inoculum to be unevenly distributed and may lead to distorted or merging zones. Dry the agar plates in an incubator with the lids slightly ajar before inoculation until excess moisture has evaporated. |
Q4: The edges of my inhibition zones are fuzzy or poorly defined. How can I improve them?
Fuzzy zone edges can make accurate measurement difficult. This issue is often related to the inoculum or the test organism itself.
| Potential Cause | Recommended Solution |
| Mixed or Contaminated Culture | Contamination of the test organism with a resistant strain can lead to hazy zone edges or the growth of colonies within the zone. Always use a pure culture of the recommended test organism. Perform a Gram stain and streak for isolation to confirm purity before preparing the inoculum. |
| Inoculum Preparation | An aged culture or improper inoculum preparation can result in zones with indistinct edges. Use a fresh 24-48 hour culture for inoculum preparation. For spore-forming organisms like Bacillus subtilis, proper preparation of the spore suspension is critical to obtaining sharp zones. |
| Reading Technique | Inconsistent reading of the zone edge can introduce variability. Ensure that measurements are taken in a consistent manner, using a calibrated caliper or an automated zone reader under uniform lighting. |
Q5: I am observing colonies growing within the zone of inhibition. What does this indicate?
The presence of colonies within a zone of inhibition is a significant observation that requires investigation.
| Potential Cause | Recommended Solution |
| Resistant Mutants | The inoculum may contain a subpopulation of microorganisms that are resistant to Erythromycin. This is a natural phenomenon. If this occurs consistently, it may be necessary to obtain a new stock culture of the test organism. |
| Culture Contamination | The test culture may be contaminated with a different, resistant microorganism. Verify the purity of your |
Long-term storage and stability of Erythromycin A dihydrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Erythromycin A dihydrate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For laboratory use, ethanol is a common choice, with a solubility of up to 50 mg/mL, yielding a clear, colorless to faint yellow solution. It is also soluble in acetone, chloroform, acetonitrile, and ethyl acetate. For creating aqueous solutions, it's recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like ethanol and then dilute it with the aqueous buffer of choice. However, aqueous solutions are not recommended for storage for more than one day.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions in aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles. Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.
Q3: What factors can lead to the degradation of this compound in solution?
A3: The stability of this compound in solution is significantly influenced by pH. It is particularly unstable in acidic conditions, where it undergoes intramolecular cyclization to form inactive degradation products like anhydroerythromycin A. Alkaline conditions can also lead to degradation through hydrolysis of the lactone ring. The presence of water can also contribute to instability.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The most reliable method for monitoring the stability of this compound solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution after thawing. | The concentration of this compound may exceed its solubility limit in the chosen solvent at lower temperatures. The solvent may have partially evaporated. | Gently warm the solution and vortex to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of antibacterial activity in the experiment. | The this compound solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature for extended periods) or use in an acidic medium (pH < 7). | Prepare fresh stock solutions and store them in single-use aliquots at -80°C or -20°C. Ensure the pH of your experimental medium is not acidic. The pH is a critical factor in the degradation of erythromycin A in aqueous solutions. |
| Unexpected peaks appear in the HPLC chromatogram. | These may be degradation products of this compound. | Review the storage conditions and preparation protocol of your solution. Erythromycin is known to degrade under acidic, basic, and oxidative stress. The appearance of new peaks likely indicates degradation. |
| Variability in experimental results using the same stock solution. | Inconsistent thawing procedures or multiple freeze-thaw cycles of the stock solution can lead to concentration gradients or degradation. | Thaw the stock solution completely and vortex gently before each use. It is highly recommended to prepare single-use aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in ethanol.
Materials:
-
This compound powder
-
Anhydrous ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
In a suitable tube, dissolve the powder in the required volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
If sterility is required for cell culture applications, filter the solution through a 0.22 µm syringe filter compatible with ethanol.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability Testing of this compound Solution by HPLC
This is a general protocol for assessing the stability of an this compound solution under specific stress conditions. The exact chromatographic conditions may need to be optimized for your specific HPLC system and column.
Materials:
-
This compound solution to be tested
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer like ammonium hydroxide in water)
-
Reference standard of this compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation studies
Procedure:
Forced Degradation Study (Example: Acid Degradation)
-
To a known volume of your this compound solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific period (e.g., 2 hours).
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Analysis:
-
Prepare a standard curve using the this compound reference standard.
-
Inject the stressed and unstressed (control) samples onto the HPLC system.
-
Monitor the elution of Erythromycin A and its degradation products using a UV detector at an appropriate wavelength (e.g., 215 nm).
-
Calculate the percentage of remaining Erythromycin A in the stressed samples compared to the control to determine the extent of degradation.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Validation & Comparative
A Comparative Analysis of Erythromycin A Dihydrate and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Erythromycin A dihydrate with other prominent macrolide antibiotics, including azithromycin, clarithromycin, and roxithromycin. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Erythromycin, a cornerstone of macrolide antibiotics since the 1950s, has paved the way for the development of newer derivatives with improved pharmacokinetic profiles and broader antimicrobial activity. While erythromycin remains a valuable therapeutic agent, newer macrolides such as azithromycin and clarithromycin offer significant advantages in terms of tissue penetration, half-life, and tolerability. This guide delves into a comparative analysis of their in vitro and in vivo efficacy, pharmacokinetic properties, and underlying mechanisms of action.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including this compound, exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through their binding to the 50S subunit of the bacterial ribosome, which in turn prevents the translocation step of protein synthesis. This targeted action halts the growth and proliferation of bacteria. Resistance to macrolides can emerge through modification of the ribosomal binding site, preventing the antibiotic from attaching effectively.
Caption: Mechanism of action of macrolide antibiotics.
Comparative In Vitro Activity
The in vitro activity of macrolides varies against different bacterial species. While they generally exhibit good activity against pyogenic bacteria like streptococci and staphylococci, there are notable differences in their efficacy against other pathogens.
| Pathogen | Erythromycin MIC (mg/L) | Clarithromycin MIC (mg/L) | Azithromycin MIC (mg/L) | Roxithromycin MIC (mg/L) |
| Streptococcus pneumoniae | Varies | Varies | Varies | Varies |
| Haemophilus influenzae | Less Active | Active (Metabolite is more active) | More |
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Microbiological Assays for the Quantification of Erythromycin A
For researchers, scientists, and drug development professionals, the accurate quantification of Erythromycin A is critical for ensuring product quality, safety, and efficacy. Two primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and the microbiological assay. This guide provides an objective comparison of these two methods, supported by detailed experimental protocols and performance data to aid in the selection of the most suitable technique for specific applications.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies individual components in a mixture. It is highly regarded for its specificity, precision, and accuracy. In contrast, the microbiological assay is a functional assay that determines the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. While HPLC provides a precise measure of the concentration of the active pharmaceutical ingredient (API), the microbiological assay offers a direct assessment of the antibiotic's biological activity. The choice between these methods, or their complementary use, depends on the specific analytical need, whether it is for routine quality control, stability testing, or bioactivity determination.
Experimental Protocols
The following sections detail the typical methodologies for quantifying Erythromycin A using both HPLC and microbiological assays.
This protocol outlines a reversed-phase HPLC method for the quantification of Erythromycin A.
1. Materials and Reagents:
-
Erythromycin A reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Water (HPLC grade or equivalent)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, 0.2 M K2HPO4 (pH adjusted to 9.0), and water. A common ratio is 40:6:54 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 50 µL.
-
Column Temperature: 70 °C.
3. Standard Solution Preparation:
-
Prepare a stock solution of Erythromycin A reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to achieve concentrations covering the expected range of the samples.
4. Sample Preparation:
-
Accurately weigh a portion of the sample containing Erythromycin A.
-
Dissolve the sample in a suitable solvent, such as methanol or the mobile phase.
-
For solid dosage forms, sonication may be required to ensure complete dissolution. For creams or ointments, a solubilization step followed by cooling to precipitate the matrix may be necessary.
-
Filter the sample solution through a 0.45 µm membrane filter prior to injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of Erythromycin A in the samples is determined by comparing the peak area with the calibration curve.
This protocol describes the agar diffusion or cylinder-plate method for determining the potency of Erythromycin A.
1. Materials and Microorganism:
-
Erythromycin A reference standard
-
Test Organism: A susceptible strain of Bacillus pumilus or Staphylococcus epidermidis.
-
Culture Media: A suitable agar medium (e.g., Antibiotic Medium No. 11).
-
Phosphate buffer
-
Methanol
2. Preparation of Inoculum:
-
Prepare a standardized suspension of the test organism in a suitable broth.
-
The concentration of the inoculum should be optimized to produce clear and uniform zones of inhibition.
3. Standard Solution Preparation:
-
Prepare a stock solution of the Erythromycin A reference standard by dissolving it in methanol and then diluting with phosphate buffer.
-
From the stock solution, prepare a series of working standard solutions at different concentrations (e.g., three doses: low, medium, and high).
4. Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to a known amount of Erythromycin A.
-
Dissolve and dilute the sample in the same manner as the standard to obtain a test solution with a concentration expected to be in the middle of the standard concentration range.
5. Assay Procedure:
-
Prepare Petri plates with a solidified layer of inoculated agar medium.
-
Place sterile stainless steel or porcelain cylinders vertically on the agar surface, ensuring they are evenly spaced.
-
Fill the cylinders with the standard and sample solutions, typically in a replicated and randomized design. For instance, opposite wells can be filled with standard and test dilutions.
-
Allow for a pre-diffusion period (e.g., 30 minutes) at room temperature.
-
Incubate the plates at a specified temperature (e.g., 30-37°C) for 18-24 hours.
6. Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the standard concentrations against the mean zone diameters.
-
The potency of the sample is calculated by comparing the zone diameter produced by the sample to the standard curve.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical performance characteristics of HPLC and microbiological assays for the quantification of Erythromycin A, based on data from various validation studies.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay |
| Specificity | High (discriminates between the active ingredient and impurities/degradation products). | Moderate (activity-based, may not distinguish between structurally similar, active compounds). |
| Linearity (r²) | Typically ≥ 0.999. | Typically ≥ 0.98. |
| Accuracy (% Recovery) | 98.0% - 102.0%. | 95.0% - 105.0%. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%. |
| Limit of Detection (LOD) | Lower (e.g., 0.005969 mg/mL). | Higher. |
| Limit of Quantitation (LOQ) | Lower (e.g., 0.0196 mg/mL). | Higher. |
| Throughput | High, suitable for routine analysis of a large number of samples. | Lower due to incubation times and manual measurements. |
| Principle of Measurement | Physicochemical properties (e.g., UV absorbance). | Biological activity (inhibition of microbial growth). |
Workflow for Cross-Validation of HPLC and Microbiological Assays
The following diagram illustrates a logical workflow for the cross-validation of HPLC and microbiological assays for Erythromycin A quantification.
Safety Operating Guide
Proper Disposal of Erythromycin A Dihydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of Erythromycin A dihydrate is a critical aspect of laboratory operations, ensuring the safety of personnel, protecting the environment, and adhering to regulatory standards. Improper disposal of antibiotics like erythromycin can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with appropriate care. This compound may cause allergic skin reactions or asthma-like symptoms if inhaled.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves, a lab coat, and chemical-resistant safety glasses with side shields. In situations with potential for dust generation or inadequate ventilation, respiratory protection such as a NIOSH-approved respirator is necessary.
-
Engineering Controls: Handle the material in a well-ventilated area. A laboratory hood with an effective exhaust system is recommended to minimize airborne concentrations.
-
Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes. Minimize the generation of dust during handling. Eating, drinking, and smoking are strictly prohibited in areas where the chemical is handled. Always wash hands thoroughly after handling the material.
Spill Cleanup Procedures
In the event of a spill, follow these procedures to mitigate exposure and contamination:
-
Evacuate and Alert: Evacuate and alert personnel in the immediate vicinity.
-
Ensure Ventilation: Make sure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent the further spread of the spill.
-
Cleanup:
-
Avoid generating dust.
-
For small spills, you can gently sweep up the material and place it in a suitable, closed container for disposal.
-
Alternatively, use a HEPA-filtered vacuum or dampen the material with water before sweeping to prevent it from becoming airborne.
-
Place all cleanup materials into the designated waste container.
-
-
Decontamination: Clean the affected area thoroughly.
-
Prevention: Prevent the spill from entering drains or waterways, as erythromycin is very toxic to aquatic life.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound from the point of generation to its final disposition.
1. Waste Identification and Classification:
This compound waste includes the pure chemical, expired or unused materials, contaminated labware (e.g., weighing boats, spatulas), and contaminated personal protective equipment (PPE). While not always classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), it's crucial to consult your institution's Environmental Health and Safety (EHS) office for proper classification according to local and national regulations. Some states may have more stringent regulations than federal guidelines.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all this compound waste in a designated, suitable, and clearly labeled waste container. The container should be kept tightly closed when not in use. Do not mix with other chemical waste unless explicitly approved by your EHS office.
-
Labeling: The label should clearly identify the contents as "this compound Waste".
-
Container Type: Non-hazardous pharmaceutical waste is often collected in blue or white containers with blue lids, while hazardous pharmaceutical waste is collected in black containers.
3. Storage of Waste:
Store the sealed waste container in a secure, designated area away from incompatible materials. The storage area should be cool and dry.
4. Final Disposal:
-
Licensed Waste Disposal Service: The recommended method for final disposal is to use a licensed professional waste disposal company. This ensures that the waste is managed and treated at an approved facility in compliance with all regulations.
-
Incineration: Most pharmaceutical waste is incinerated at a licensed medical incineration site.
-
Do Not Dispose in Regular Trash or Drains: Do not dispose of this compound in the regular trash or pour it down the drain. Improper disposal can lead to environmental contamination of water and soil. The U.S. Environmental Protection Agency (EPA) finalized a rule in 2019 that prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.
Regulatory Framework
The disposal of pharmaceutical waste is governed by a multi-tiered regulatory framework.
| Regulatory Body | Key Regulations and Guidelines | Relevance to this compound Disposal |
| EPA (Federal) | Resource Conservation and Recovery Act (RCRA) | Sets national standards for hazardous waste management, including some pharmaceuticals. |
| DEA (Federal) | Regulations for Controlled Substances | While Erythromycin is not a controlled substance, the DEA provides a framework for the disposal of other pharmaceuticals. |
| State Regulations | State-Specific Environmental and Pharmacy Board Rules | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal. |
| Local Ordinances | Municipal Waste and Wastewater Regulations | Local regulations may have specific requirements for chemical and pharmaceutical disposal. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
